molecular formula C19H26N2O5 B1428461 Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate CAS No. 1312118-12-9

Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate

Cat. No.: B1428461
CAS No.: 1312118-12-9
M. Wt: 362.4 g/mol
InChI Key: BEVQLMNMQJSUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate is a synthetic organic compound featuring a benzoate ester core substituted with a formyl group at position 5 and a piperidin-1-yl moiety at position 2. The piperidine ring is further modified with a tert-butoxycarbonyl (Boc)-protected amine at its 3-position.

Properties

IUPAC Name

methyl 5-formyl-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)20-14-6-5-9-21(11-14)16-8-7-13(12-22)10-15(16)17(23)25-4/h7-8,10,12,14H,5-6,9,11H2,1-4H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVQLMNMQJSUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C=C2)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology:

  • Starting Material: Piperidine-1-carboxylic acid or piperidine derivatives.
  • Reagents: Boc anhydride (Boc2O), a base such as triethylamine or sodium bicarbonate, and a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
  • Procedure:
    The piperidine derivative is dissolved in DCM, cooled to 0°C, and Boc2O is added along with a base. The mixture is stirred at room temperature to complete the Boc protection.

Research Data:

  • Reference: The synthesis of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate illustrates similar Boc protection steps, where Boc anhydride reacts with amines under mild conditions, monitored via TLC and confirmed by NMR and MS.

Formation of the 5-Formylbenzoate Moiety

The key aromatic ester, methyl 5-formylbenzoate, can be prepared via formylation of methyl 5-hydroxybenzoate or methyl 5-aminobenzoate, followed by oxidation if necessary.

Methodology:

  • Starting Material: Methyl 5-hydroxybenzoate or methyl 5-aminobenzoate.
  • Formylation Reagents: Paraformaldehyde or formylating agents like formyl chloride or acetic formic anhydride.
  • Procedure:
    The aromatic compound is subjected to formylation under controlled conditions, often using formyl chloride in the presence of a base or acid catalyst, followed by purification through recrystallization or chromatography.

Research Data:

  • Literature reports indicate that methyl 5-formylbenzoate can be synthesized via Vilsmeier-Haack formylation, providing regioselective introduction of the formyl group.

Coupling of the Boc-Protected Piperidine with the Aromatic Ester

The core step involves coupling the Boc-protected piperidine with methyl 5-formylbenzoate to form the target compound.

Methodology:

  • Activation of the Carboxylic Acid:
    Use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) to activate the carboxyl group of methyl 5-formylbenzoate.

  • Amide Bond Formation:
    The Boc-protected piperidine amine is added to the activated ester in a dry solvent like DCM or DMF, with a base such as DIPEA or triethylamine to facilitate nucleophilic attack.

  • Reaction Conditions:
    Typically performed at room temperature or slightly elevated temperatures, with reaction times ranging from 12 to 24 hours, monitored by TLC.

Research Data:

  • Similar amidation reactions are described in the synthesis of heterocyclic amino acids, where carbodiimide coupling agents efficiently form amide bonds under mild conditions.

Introduction of the Formyl Group at the 5-Position

The formyl group at the 5-position of the aromatic ring can be introduced via electrophilic aromatic substitution, such as Vilsmeier-Haack formylation, on the aromatic ring bearing the Boc-protected amino piperidine.

Methodology:

  • Reagents:
    POCl₃ and DMF are used to generate the Vilsmeier reagent.
  • Procedure:
    The aromatic compound is treated with the Vilsmeier reagent at low temperature, then quenched with water or alcohol, and purified to isolate the formylated product.

Research Data:

  • The Vilsmeier-Haack reaction is well-documented for regioselective formylation of aromatic compounds, especially when directing groups such as amino or Boc-protected amino groups are present.

Final Purification and Characterization

The synthesized compound is purified via column chromatography or recrystallization, and characterized by NMR, MS, and IR spectroscopy to confirm structure and purity.

Summary Table of Preparation Methods

Step Method Reagents Conditions Key Notes
1 Boc protection of piperidine Boc2O, base DCM, 0°C to RT Mild, efficient protection
2 Formylation of aromatic ring Paraformaldehyde, acid catalyst Reflux, Vilsmeier-Haack Regioselective formylation
3 Amide coupling EDC/DCC, DIPEA DCM or DMF, RT Mild amidation conditions
4 Aromatic formylation POCl₃, DMF Low temperature Vilsmeier-Haack reaction

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Deprotection: Trifluoroacetic acid (TFA)

Major Products

    Oxidation: Carboxylic acid derivative

    Reduction: Alcohol derivative

    Deprotection: Free amine derivative

Scientific Research Applications

Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate depends on its specific application. In drug development, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The formyl group can participate in various biochemical reactions, including Schiff base formation with amines, which is important in enzyme catalysis and protein modification.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing key structural motifs with Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate, particularly those containing Boc-protected amines, heterocyclic systems, or aromatic cores. Data is derived from analogs reported in the literature, including the Molecules 2008 study ().

Core Structure Variations

Compound Name Core Structure Key Functional Groups Notable Differences Potential Implications
This compound Benzoate ester Formyl, Boc-protected piperidine High lipophilicity; formyl group enables nucleophilic reactions.
4-[4-({[(tert-butoxy)carbonyl]piperidinyl}amino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole (5{34}) Imidazole Boc-protected piperidine, Boc-S-alanyl Imidazole core (vs. benzoate) enhances hydrogen-bonding capacity. Suited for enzyme inhibition due to imidazole’s metal-coordinating ability.
4-{[(4-{[(tert-butoxy)carbonyl]aminomethyl}phenyl)methylamino]carbonyl}-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole (5{35}) Imidazole Boc-aminomethylphenyl, Boc-S-alanyl Aromatic phenyl spacer increases rigidity. Improved target binding specificity in receptor-ligand systems.
4-[(dibenzylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole Imidazole Dibenzylamine, Boc-S-alanyl Lack of Boc on piperidine; dibenzylamine introduces steric bulk. Reduced metabolic stability compared to Boc-protected analogs.
Key Observations:
  • Core Reactivity : The benzoate ester core in the target compound offers distinct electronic and steric properties compared to imidazole derivatives. Benzoate esters are generally more hydrolytically stable than imidazoles under acidic conditions but less reactive in metal-mediated reactions.
  • Boc Protection: The Boc group on the piperidine nitrogen in the target compound enhances steric protection of the amine, reducing unwanted side reactions during synthesis. In contrast, imidazole-based analogs (e.g., 5{34}, 5{35}) employ Boc groups on alanyl or aminomethylphenyl moieties, which may alter solubility and bioavailability.
  • Functional Group Diversity : The formyl group at position 5 in the target compound provides a reactive handle for further derivatization (e.g., Schiff base formation), whereas imidazole analogs prioritize carbonyl groups for hydrogen bonding or metal coordination.

Biological Activity

Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate (CAS Number: 1312118-12-9) is a compound with potential biological activities that warrant detailed investigation. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its antiproliferative effects and potential therapeutic applications.

  • Molecular Formula : C₁₉H₂₆N₂O₅
  • Molecular Weight : 362.43 g/mol
  • IUPAC Name : Methyl 2-{3-[(tert-butoxy)carbonyl]amino}-1-piperidinyl-5-formylbenzoate
  • CAS Number : 1312118-12-9

The structure of the compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, which is known for its role in protecting amine functionalities during synthetic processes. The presence of a formyl group on the benzoate moiety suggests potential reactivity that could influence biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidine Derivative : The initial step includes the reaction of piperidine with tert-butoxycarbonyl anhydride to protect the amine group.
  • Coupling with Formylbenzoic Acid : The protected piperidine is then reacted with methyl 5-formylbenzoate to form the final product.
  • Deprotection : If necessary, the Boc group can be removed under acidic conditions to yield the free amine.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of similar compounds derived from piperidine and benzoate structures. For instance, compounds with structural similarities have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
Compound AMDA-MB-231 (breast cancer)0.59 ± 0.00
Compound BK-562 (leukemia)1.50 ± 1.27
This compoundTBDTBDOngoing research

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. While specific data for this compound is still under investigation, related compounds have demonstrated significant cytotoxicity.

The proposed mechanism of action for compounds in this class often involves:

  • Inhibition of Tubulin Polymerization : Many piperidine derivatives disrupt microtubule dynamics, leading to cell cycle arrest.
  • Targeting Kinase Pathways : Some derivatives selectively inhibit kinases involved in tumor growth and survival.

Case Studies

Several case studies highlight the effectiveness of similar compounds in preclinical settings:

  • Study on Hematologic Tumors :
    • A series of dihydro-pyrazole derivatives were evaluated against hematologic cancer cell lines, revealing that modifications in the piperidine structure significantly influenced antiproliferative activity .
  • Breast Cancer Research :
    • Compounds with structural similarities to this compound were tested against triple-negative breast cancer cells, showing varied efficacy based on substituent modifications .

Q & A

Q. What are the key synthetic methodologies for preparing Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate?

The synthesis typically involves sequential protection, coupling, and functionalization steps:

  • Step 1: Boc protection of the piperidine amine to prevent undesired side reactions during subsequent steps .
  • Step 2: Nucleophilic substitution or Buchwald-Hartwig coupling to introduce the piperidine moiety to the benzoate scaffold .
  • Step 3: Introduction of the formyl group via Vilsmeier-Haack formylation or oxidation of a methyl group .
  • Step 4: Final purification via column chromatography or recrystallization, with purity verification by HPLC (>98%) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy: 1H/13C NMR to confirm regiochemistry of the piperidine substitution and Boc group integrity .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ ion for C19H25N2O5: 385.1763) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .

Q. What are its primary applications in drug discovery research?

  • Intermediate in PROTACs: The formyl group enables conjugation to E3 ligase ligands, while the Boc-protected piperidine serves as a versatile handle for further functionalization .
  • Kinase Inhibitor Scaffolds: The benzoate core is a common motif in kinase inhibitors targeting EGFR or ALK .

Advanced Research Questions

Q. How can researchers address the instability of the formyl group during storage or reactions?

  • Storage: Store at -20°C under inert atmosphere (argon) to prevent oxidation to carboxylic acid .
  • In situ Protection: Convert the formyl group to a stable acetal or oxime derivative during multi-step syntheses .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Dynamic Effects: Rotameric interconversion of the piperidine ring or Boc group can cause peak splitting. Use variable-temperature NMR (e.g., 25°C to 60°C) to confirm .
  • Tautomerism: The formyl group may exhibit keto-enol tautomerism in polar solvents; DMSO-d6 is recommended for NMR analysis .

Q. What strategies optimize coupling efficiency in piperidine-benzoate conjugation?

  • Catalyst Screening: Use Pd2(dba)3/Xantphos for Buchwald-Hartwig amination (yields >75%) .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 2 hrs at 120°C vs. 24 hrs conventionally) while maintaining regioselectivity .

Q. How to selectively remove the Boc group without affecting the formyl moiety?

  • Acidolysis: Use TFA in dichloromethane (0°C, 1 hr) for Boc removal. The formyl group remains intact under these conditions .
  • Monitoring: Track deprotection via LC-MS to avoid overexposure to acid, which may hydrolyze the methyl ester .

Q. What explains regioselectivity challenges in introducing substituents to the benzoate core?

  • Electronic Effects: The electron-withdrawing formyl group directs electrophilic substitution to the para position. Use DFT calculations (e.g., Gaussian 16) to predict reactive sites .
  • Steric Hindrance: Bulkiness of the piperidine-Boc group limits substitution at adjacent positions; employ directing groups (e.g., pyridyl) to override steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.